2-Isobutyl-3-methoxypyrazine

Catalog No.
S605715
CAS No.
24683-00-9
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutyl-3-methoxypyrazine

CAS Number

24683-00-9

Product Name

2-Isobutyl-3-methoxypyrazine

IUPAC Name

2-methoxy-3-(2-methylpropyl)pyrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3

InChI Key

UXFSPRAGHGMRSQ-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CN=C1OC

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-isobutyl-3-methoxypyrazine, 2-methoxy-3-isobutylpyrazine, 3-isobutyl-2-methoxypyrazine

Canonical SMILES

CC(C)CC1=NC=CN=C1OC
  • Odorant Detection Studies

    Due to its potent and characteristic bell pepper aroma, 2-IBMP serves as a model odorant molecule in research focused on odor detection mechanisms. Studies have utilized 2-IBMP to investigate how olfactory receptors in cows and rats bind to odorant molecules PubChem.

    • One such study employed 2-IBMP in an electrochemical assay designed to detect odorant molecules using a rat odorant-binding protein (rOBP3) Sigma-Aldrich: .
  • Natural Product Identification

    Researchers have identified 2-IBMP as a naturally occurring compound present in various organisms. For instance, 2-IBMP has been found in:

    • The Monarch butterfly (Danaus plexippus) PubChem
    • The Japanese ginger (Zingiber mioga) PubChem
    • Additionally, research has shown that baker's yeast (Saccharomyces cerevisiae) produces 2-methoxy-3-isobutylpyrazine, a closely related compound PubChem.

2-Isobutyl-3-methoxypyrazine is an organic compound belonging to the class of methoxypyrazines, characterized by the presence of a methoxy group attached to a pyrazine ring. Its chemical formula is C9H14N2OC_9H_{14}N_2O and it has a molecular weight of approximately 166.22 g/mol. This compound is often noted for its intense aroma, reminiscent of bell peppers, making it significant in both culinary and agricultural contexts. It is also referred to as Grindstaff pyrazine due to its association with the distinctive scent of certain plants, particularly within the genus Capsicum .

Recent studies have highlighted the biological activity of 2-isobutyl-3-methoxypyrazine as a male-specific aggregative cue in certain beetle species, such as Labidostomis lusitanica. Laboratory evidence suggests that this compound plays a role in promoting field aggregation among males by attracting females, indicating its potential significance in insect communication and mating behaviors . Furthermore, it is noted for its olfactory properties, being detectable at very low concentrations, which contributes to its effectiveness as an attractant.

The synthesis of 2-isobutyl-3-methoxypyrazine can be achieved through various methods:

  • From L-Leucine: A multi-step synthesis starting from L-leucine involves converting it through several intermediates into the final product.
  • Methylation Process: The use of dimethyl sulfate in conjunction with Ambersep 900 OH resin allows for an efficient methylation process that enhances yield and simplifies purification .
  • Alternative Methods: Other methods may include different alkylation or hydroxylation strategies, but these are less commonly reported compared to the aforementioned techniques.

2-Isobutyl-3-methoxypyrazine has diverse applications:

  • Flavoring Agent: Its intense aroma makes it valuable in food industries, particularly in enhancing the flavor profiles of various dishes.
  • Pest Control: Due to its biological activity as an aggregative cue, it may be utilized in pest management strategies to control populations of specific insect species.
  • Fragrance Industry: Its potent scent is also exploited in perfumery and cleaning products .

Studies examining the interactions of 2-isobutyl-3-methoxypyrazine with other compounds have focused on its role as an olfactory cue and its effects on insect behavior. For instance, experiments have demonstrated that varying concentrations can elicit different electroantennogram responses in insects, indicating sensitivity differences between sexes . This suggests potential applications in developing pheromone traps or other ecological management tools.

Several compounds share structural similarities with 2-isobutyl-3-methoxypyrazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Isobutyl-2-methoxypyrazineIsomeric form with different positioningKnown for blocking methamphetamine production from pseudoephedrine .
2-Isopropyl-3-methoxypyrazineIsopropyl group instead of isobutylCommonly found in various plant aromas but less intense than isobutyl variant.
2-Sec-butyl-3-methoxypyrazineSec-butyl group variationLess aromatic potency compared to isobutyl variant but similar applications.

These compounds exhibit variations in their properties and applications, with 2-isobutyl-3-methoxypyrazine being particularly noted for its strong olfactory characteristics and biological activity.

Physical Description

colourless to slightly yellow liquid with a green bell pepper, green pea odour

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Density

0.983-1.003

UNII

S327O0T12O

GHS Hazard Statements

Aggregated GHS information provided by 287 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 240 of 287 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 47 of 287 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24683-00-9

Wikipedia

3-Isobutyl-2-methoxypyrazine

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-methoxy-3-(2-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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